5-Phenyl-5-(4-aminobutyl)barbituric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c15-9-5-4-8-14(10-6-2-1-3-7-10)11(18)16-13(20)17-12(14)19/h1-3,6-7H,4-5,8-9,15H2,(H2,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNACRZGWROSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229573 | |
| Record name | 5-Phenyl-5-(4-aminobutyl)barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79181-97-8 | |
| Record name | 5-Phenyl-5-(4-aminobutyl)barbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079181978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-5-(4-aminobutyl)barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Phenyl 5 4 Aminobutyl Barbituric Acid and Analogues
Classical Approaches to Barbituric Acid Ring Formation
The foundational structure of 5-Phenyl-5-(4-aminobutyl)barbituric acid is the pyrimidine-2,4,6(1H,3H,5H)-trione ring, commonly known as the barbituric acid skeleton. The synthesis of this core is a well-established process in organic chemistry, primarily achieved through condensation reactions.
Malonic Ester Synthesis Variants
The most prevalent method for forming the barbituric acid ring is the condensation of a malonic ester derivative with urea (B33335). google.comwikipedia.org This reaction, a cornerstone of barbiturate (B1230296) synthesis, involves a base-catalyzed condensation, typically employing sodium ethoxide. The ethoxide acts as a base to deprotonate the α-carbon of the malonic ester, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbons of urea in a double condensation-cyclization reaction to form the heterocyclic ring. google.com
A key consideration for the synthesis of 5,5-disubstituted barbiturates like the target compound is the choice of the malonic ester. The substituents at the C-5 position can be introduced either before or after the ring formation. In many synthetic strategies for compounds like phenobarbital (B1680315) (5-ethyl-5-phenylbarbituric acid), a disubstituted malonic ester (e.g., diethyl ethylphenylmalonate) is prepared first and then condensed with urea. nih.gov
| Reactants | Base/Catalyst | Key Steps | Typical Yield | Reference |
| Diethyl malonate, Urea | Sodium Ethoxide | Condensation, Cyclization, Acidification | 72-78% | google.com |
| Diethyl phenylmalonate, Urea | Sodium Ethoxide/Methoxide | Condensation, Cyclization, Acidification | >70% | iaea.org |
| Diethyl ethylphenylmalonate, Urea | Sodium Methoxide | Condensation, Cyclization, Acidification | ~17% | nih.gov |
Urea Condensation Strategies
The condensation with urea is the definitive step in forming the barbiturate ring system. wikipedia.org While malonic esters are the most common reaction partners, other dicarbonyl compounds or their equivalents can be used. The reaction's success hinges on the use of a strong base, like sodium ethoxide, to facilitate the nucleophilic attack from the malonate component and the subsequent cyclization with urea. google.com
Historically, variations of this condensation have been explored. For instance, Édouard Grimaux's synthesis in 1879 utilized malonic acid and urea in the presence of phosphorus oxychloride. wikipedia.org However, the use of diethyl malonate is generally preferred as it circumvents issues related to the acidity of the carboxylic acid starting material. wikipedia.org The condensation is robust and remains the principal method for manufacturing barbiturate compounds.
Targeted Synthesis of the 5-Phenyl Moiety
The introduction of the phenyl group at the C-5 position is a critical step in the synthesis of this compound. This is typically achieved by starting with a precursor that already contains the phenyl group attached to the malonic acid backbone.
A common strategy involves the use of diethyl phenylmalonate or a similar phenyl-substituted malonic ester. This precursor is then subjected to the classical urea condensation strategy described in section 2.1.2. For example, phenylacetonitrile (B145931) can be reacted with diethyl carbonate to form ethyl cyanophenylacetate, which serves as a key intermediate. nih.gov This intermediate can then be further functionalized before condensation or directly used to form 5-phenylbarbituric acid.
Alternatively, 5-phenylbarbituric acid can be synthesized and then used as the scaffold for introducing the second C-5 substituent. The synthesis of 5-phenylbarbituric acid itself can be accomplished by condensing diethyl phenylmalonate with urea in the presence of sodium methoxide, with reported yields exceeding 70%. iaea.org
Introduction of the 4-Aminobutyl Side Chain at the C-5 Position
With the 5-phenylbarbituric acid scaffold in hand, the final key step is the introduction of the 4-aminobutyl side chain at the remaining open position on C-5. This is accomplished through C-alkylation, a reaction that leverages the acidity of the C-5 proton.
Alkylation Strategies
The hydrogen atom at the C-5 position of a mono-substituted barbituric acid is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. Treatment with a suitable base, such as sodium ethoxide or sodium hydride, generates a nucleophilic carbanion at C-5. This carbanion can then react with an appropriate electrophile in an SN2 reaction to introduce the desired side chain. researchgate.net
For the synthesis of this compound, a direct alkylation with a 4-halobutyl-amine is often problematic due to the nucleophilicity of the amine, which can lead to side reactions. Therefore, a protected form of the aminobutyl group is typically used in what is known as a Gabriel synthesis. iaea.orgthieme-connect.de
In this approach, 5-phenylbarbituric acid is alkylated with an N-protected 4-halobutylamine, such as N-(4-bromobutyl)phthalimide. libretexts.org The phthalimide (B116566) group serves as a protecting group for the primary amine. The alkylation proceeds by forming the anion of 5-phenylbarbituric acid, which then displaces the bromide from N-(4-bromobutyl)phthalimide to form 5-phenyl-5-(4-phthalimidobutyl)barbituric acid. The final step is the removal of the phthalimide protecting group, which is commonly achieved by treatment with hydrazine (B178648) (N₂H₄) in a process called hydrazinolysis. iaea.orgorganic-chemistry.org This cleavage yields the desired primary amine, this compound, and a phthalhydrazide (B32825) precipitate. iaea.org
| Starting Material | Reagent 1 | Reagent 2 | Intermediate Product | Final Product | Reference |
| 5-Phenylbarbituric acid | Base (e.g., NaH, NaOEt) | N-(4-Bromobutyl)phthalimide | 5-Phenyl-5-(4-phthalimidobutyl)barbituric acid | This compound | thieme-connect.delibretexts.org |
| 5-Phenylbarbituric acid | Base | Hydrazine (N₂H₄) | (from intermediate) | This compound | iaea.orgthieme-connect.de |
Amidation/Reduction Routes
An alternative conceptual approach to installing the 4-aminobutyl side chain involves the introduction of a functional group that can be later converted to an amine. This can be achieved through routes that form an amide or nitrile, which is subsequently reduced.
One plausible pathway is the alkylation of the 5-phenylbarbituric acid anion with an electrophile containing a nitrile group, such as 4-bromobutyronitrile. This would yield 5-phenyl-5-(3-cyanopropyl)barbituric acid. The nitrile group is chemically inert to the initial alkylation conditions but can be subsequently reduced to a primary amine using standard reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org This two-step sequence of alkylation followed by nitrile reduction provides an effective route to the target primary amine.
A second potential route involves reductive amination. organic-chemistry.orgpressbooks.pub In this strategy, 5-phenylbarbituric acid would first be alkylated with a reagent containing an aldehyde, for instance, a protected 4-halobutanal. After deprotection, the resulting 5-(4-oxobutyl)-5-phenylbarbituric acid could be treated with ammonia (B1221849) in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN). youtube.com This one-pot reaction would form an intermediate imine, which is immediately reduced in situ to the final this compound. youtube.com
| Route | Key Intermediate | Key Transformation | Typical Reagents | Reference |
| Nitrile Reduction | 5-Phenyl-5-(3-cyanopropyl)barbituric acid | Nitrile to Primary Amine | 1. 4-Bromobutyronitrile2. LiAlH₄ or H₂/Catalyst | libretexts.org |
| Reductive Amination | 5-(4-Oxobutyl)-5-phenylbarbituric acid | Aldehyde to Primary Amine | 1. 4-Halobutanal (protected)2. NH₃, NaBH₃CN | organic-chemistry.orgyoutube.com |
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of 5-arylbarbiturates, offering a direct method for creating the crucial carbon-aryl bond at the C5 position. This approach is particularly valuable as the preparation of arylated malonic esters required for traditional condensation methods can be challenging. nih.goviaea.org
Research into the α-arylation of cyclic β-dicarbonyl compounds has demonstrated that various haloarenes can be efficiently coupled with barbiturates. nih.gov Optimized conditions for these reactions often involve specific palladium catalysts and ligands. For instance, the use of Pd(t-Bu₃P)₂ as a catalyst with Xphos as a ligand and cesium carbonate (Cs₂CO₃) as the base in a 1,4-dioxane (B91453) solvent under reflux has proven effective for coupling para- and meta-substituted aryl halides with barbituric acid. nih.gov While this method is robust for many substrates, couplings involving ortho-substituted aryl halides have shown more limited success. nih.gov
This catalytic strategy circumvents the need for synthesizing diazo-barbiturate intermediates, representing a more streamlined pathway to compounds like 5-phenylbarbituric acid, a core structure related to the target compound. nih.gov However, it is noteworthy that some attempts at Pd-catalyzed C-C couplings, such as those starting from 5-bromobarbituric acid to create other functionalized phenylbarbiturates, have been reported as unsuccessful, indicating that substrate and reaction conditions are critical for success. thieme-connect.de
| Catalyst | Ligand | Base | Solvent | Substrate Scope | Reference |
|---|---|---|---|---|---|
| Pd(t-Bu₃P)₂ | Xphos | Cs₂CO₃ | 1,4-dioxane | Efficient for para- and meta-substituted aryl halides | nih.gov |
| Comment: Couplings with ortho-substituted aryl halides showed limited yields under these conditions. |
Stereoselective Synthesis of this compound
The this compound molecule possesses a chiral center at the C5 position of the barbiturate ring, as it is substituted with two different groups (a phenyl group and a 4-aminobutyl group). auburn.edu This chirality necessitates stereoselective synthetic methods to produce single enantiomers, which is crucial as different enantiomers of a drug can have distinct pharmacological activities. The synthesis of such 5,5-disubstituted (quaternary) barbituric acids in an enantiomerically pure form is an area of active research. nih.gov
Chiral Auxiliaries and Asymmetric Catalysis
Asymmetric synthesis is a primary strategy for establishing the desired stereochemistry at the C5 position. This can be achieved using either chiral auxiliaries or asymmetric catalysis.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the key bond formation, the auxiliary is removed, having imparted its chirality to the molecule. wikipedia.orgresearchgate.net Auxiliaries like Evans oxazolidinones and Oppolzer's camphorsultam are widely used in asymmetric synthesis to control alkylation and other C-C bond-forming reactions with high diastereoselectivity. researchgate.netnih.gov In the context of synthesizing the target compound, a prochiral 5-phenylbarbituric acid could theoretically be derivatized with a chiral auxiliary to guide the stereoselective introduction of the 4-aminobutyl group or a precursor.
Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For barbiturate derivatives, organocatalysis has shown significant promise. Amine-squaramide catalysts have been successfully employed in C-C bond-forming reactions to create quaternary barbituric acid derivatives with high enantioselectivity. nih.gov For example, the enantioselective Michael addition of N,N'-disubstituted barbituric acids to β-nitro olefins has been achieved using chiral thiosquaramide organocatalysts, yielding products with excellent enantiomeric excess (ee) values, often above 90%. mdpi.com Similarly, palladium-catalyzed asymmetric allylation of 5-monosubstituted barbiturates represents another catalytic route to chiral barbiturates. mdpi.com
| Reaction Type | Catalyst Type | Key Features | Achieved Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Michael Addition | Chiral Thiosquaramide | Adds to β-nitro olefins; good for a wide range of functional groups. | >90% | mdpi.com |
| C-C Bond Formation | Amine-Squaramide | Effective for creating quaternary carbon centers in barbituric acid surrogates. | Unprecedented enantioselectivity reported | nih.gov |
| Asymmetric Allylation | Palladium Complex with Chiral Ligand | Introduces an allyl group enantioselectively at the C5 position. | Not specified | mdpi.com |
Resolution of Enantiomers
When a stereoselective synthesis is not employed, the resulting product is a racemic mixture (an equal mix of both enantiomers). In such cases, resolution is required to separate the enantiomers. Chromatographic methods are particularly effective for this purpose.
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common technique. An alternative and powerful approach is the use of chiral selectors in the mobile phase. Research has demonstrated the successful baseline resolution of chiral barbiturate enantiomers via reversed-phase HPLC by adding methylated β-cyclodextrins to the mobile phase. nih.gov The permethylated β-cyclodextrin, in particular, adsorbs onto the stationary phase, dynamically creating a CSP that interacts differently with each enantiomer, allowing for their separation. nih.gov This method is effective for barbiturates with a chiral center in the heterocyclic ring, making it highly relevant for the resolution of this compound enantiomers.
Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of this compound has been specifically reported via two distinct pathways developed for the preparation of an immunogen used to produce phenobarbital-specific antibodies. nih.gov While the specifics of these routes are detailed in the original study, their development points to the creation of novel, purpose-driven synthetic strategies.
In the broader context of barbiturate synthesis, there is a significant trend towards developing more environmentally friendly or "green" methods. These approaches aim to reduce waste, avoid hazardous organic solvents, and improve energy efficiency. jetir.orgtsijournals.com Key green strategies applicable to barbiturate synthesis include:
Solvent-free reactions: Performing reactions by grinding solid reactants together, sometimes with a catalytic amount of a substance like sodium acetate (B1210297), can lead to higher yields and shorter reaction times without the need for a solvent. tsijournals.com
Aqueous media: Using water as a solvent is a cornerstone of green chemistry. The Michael addition of barbituric acid to nitroalkenes has been efficiently performed in an aqueous diethylamine (B46881) medium, offering high yields in an environmentally benign solvent. nih.gov
Microwave irradiation: Microwave-assisted synthesis can dramatically reduce reaction times compared to conventional heating. jetir.org
Eco-friendly catalysts: The use of reusable or less toxic catalysts, such as ionic liquids or supported nanoparticles (e.g., Ni-SiO₂), is another important green approach. jetir.orgmdpi.com
These novel and green methodologies provide a template for developing more sustainable and efficient syntheses of complex barbiturates like this compound.
Reaction Mechanism Investigations in the Synthesis of Barbiturates
The fundamental reaction for synthesizing the barbiturate core involves the condensation of a disubstituted malonic ester with urea, typically in the presence of a base like sodium ethoxide. libretexts.orguobasrah.edu.iq The generally accepted mechanism proceeds through a twofold nucleophilic acyl substitution. The nitrogen atoms of urea act as nucleophiles, attacking the electrophilic carbonyl carbons of the malonic ester's two ester groups, ultimately leading to cyclization and formation of the pyrimidine (B1678525) ring. libretexts.org
Advanced Structural Characterization and Conformational Analysis of 5 Phenyl 5 4 Aminobutyl Barbituric Acid
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the molecular structure of 5-Phenyl-5-(4-aminobutyl)barbituric acid, with each technique offering unique insights into its constituent parts.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. In ¹H NMR, the protons of the phenyl group typically appear as a multiplet in the aromatic region, while the protons of the aminobutyl chain exhibit distinct signals corresponding to their specific chemical environments. The methylene protons adjacent to the amino group and those closer to the barbiturate (B1230296) ring will have characteristic chemical shifts. The N-H protons of the barbituric acid ring and the primary amine will also be observable, though their signals can be broad and may exchange with deuterium in solvents like D₂O.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbons of the barbiturate ring, the quaternary carbon at the 5-position, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the aminobutyl side chain.
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing connectivity. COSY experiments reveal proton-proton coupling relationships within the aminobutyl chain and the phenyl ring, while HSQC correlates each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-H (ortho, meta, para) | 7.2-7.5 | 125-130 |
| Butyl-CH₂ (α to barbiturate) | ~2.0-2.2 | ~30-35 |
| Butyl-CH₂ (β) | ~1.4-1.6 | ~25-30 |
| Butyl-CH₂ (γ) | ~1.5-1.7 | ~28-33 |
| Butyl-CH₂ (δ to amine) | ~2.6-2.8 | ~40-45 |
| Barbiturate-NH | ~11.0-11.5 | - |
| Amine-NH₂ | Variable | - |
| Barbiturate-C=O | - | ~170-175 |
| Barbiturate-C5 | - | ~55-60 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Vibrational spectroscopy provides critical information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. The N-H stretching vibrations of the barbiturate ring and the primary amine are expected in the region of 3100-3500 cm⁻¹. The carbonyl (C=O) groups of the barbiturate ring will exhibit strong absorption bands typically between 1650 and 1750 cm⁻¹ researchgate.net. Aromatic C-H stretching vibrations from the phenyl group will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the butyl chain will be observed just below 3000 cm⁻¹. C-N stretching vibrations are also expected in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy offers complementary information. The symmetric breathing vibration of the pyrimidine (B1678525) ring is a characteristic feature for barbiturates and can be used for their identification researchgate.net. Aromatic ring vibrations of the phenyl group will also be prominent. Raman spectroscopy is particularly useful for analyzing the low-frequency modes that can provide insights into the crystal lattice structure americanpharmaceuticalreview.com.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amine & Barbiturate) | 3100-3500 | 3100-3500 |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 |
| C=O Stretch (Barbiturate) | 1650-1750 | 1650-1750 |
| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 |
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of the molecule, which helps to confirm its structure. In electron ionization (EI) mass spectrometry, the molecular ion peak may be observed, although it can be weak for some barbiturates kyushu-u.ac.jp.
Tandem mass spectrometry (MS/MS) provides more detailed structural information by analyzing the fragmentation of a selected precursor ion. For this compound, common fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the aminobutyl chain is a common fragmentation pathway for amines libretexts.org.
Loss of the butylamine side chain: Cleavage of the bond between the C5 of the barbiturate ring and the butyl chain.
Ring fragmentation: The barbiturate ring itself can undergo characteristic fragmentation, often involving the loss of isocyanate (HNCO) moieties.
McLafferty rearrangement: If sterically feasible, a hydrogen atom from the butyl chain could be transferred to a carbonyl oxygen, leading to the elimination of a neutral molecule stackexchange.comnih.gov.
Analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure and confirmation of the connectivity of the phenyl and aminobutyl substituents to the barbiturate core.
X-ray Crystallography for Solid-State Structure Determination
For this compound, a crystal structure would confirm the tetrahedral geometry around the C5 atom and the relative orientation of the phenyl and aminobutyl substituents. The conformation of the flexible aminobutyl chain would also be precisely determined in the crystalline state.
The arrangement of molecules in the crystal lattice is dictated by intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant force in the crystal packing. The N-H groups of the barbiturate ring and the primary amine can act as hydrogen bond donors, while the carbonyl oxygens and the amine nitrogen can act as acceptors. These interactions can lead to the formation of extensive hydrogen-bonded networks, such as chains, layers, or more complex three-dimensional architectures nih.gov.
Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can have different physical properties, such as melting point, solubility, and stability americanpharmaceuticalreview.comnih.gov. For a molecule like this compound, with its conformational flexibility and multiple hydrogen bonding sites, the existence of different polymorphic forms is a distinct possibility.
Polymorphism studies would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and rates of cooling) and analyzing the resulting crystals using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and hot-stage microscopy nih.gov. The identification and characterization of different polymorphs are crucial for understanding the solid-state properties of the compound.
Conformational Analysis and Tautomerism
Solution-State Conformational Dynamics
In solution, this compound possesses significant conformational flexibility due to the presence of multiple single bonds that can act as rotational axes. The primary sources of this dynamic behavior are the substituents at the C5 position of the barbiturate ring.
The 4-aminobutyl side chain, with its series of sp³-hybridized carbon atoms, is not rigid. Rotation around the C-C single bonds allows this chain to adopt a multitude of conformations. The terminal amino group adds another layer of complexity, influencing the chain's preferred orientation through potential intramolecular interactions or solvent-dependent hydrogen bonding.
Similarly, the phenyl group is not locked into a single orientation. Rotation can occur around the single bond connecting the phenyl ring to the C5 atom of the barbiturate core. This rotation governs the spatial relationship between the aromatic ring and the heterocyclic system. The molecule will dynamically explore various rotational conformers, with the lowest-energy states determined by minimizing steric hindrance between the phenyl group and the barbiturate ring.
While specific Nuclear Magnetic Resonance (NMR) studies, such as Nuclear Overhauser Effect (NOE) experiments, would be required to definitively map the preferred solution-state conformation of this specific molecule, the key areas of flexibility can be identified.
| Bond | Description | Expected Dynamic Behavior |
|---|---|---|
| C5 — C(phenyl) | Bond between the barbiturate ring and the phenyl group | Rotation of the phenyl ring relative to the barbiturate core |
| C5 — C(butyl) | Bond between the barbiturate ring and the aminobutyl chain | Rotation of the entire aminobutyl chain |
| C — C (within butyl chain) | Multiple bonds within the 4-aminobutyl side chain | Flexible chain dynamics, allowing for various gauche and anti conformations |
Theoretical Tautomeric Preference Studies
Tautomerism is a key characteristic of the barbituric acid scaffold, which can theoretically exist in various forms through proton migration. The two principal types are lactam-lactim tautomerism and keto-enol tautomerism.
However, for 5,5-disubstituted derivatives like this compound, the possibility of keto-enol tautomerism at the C5 position is eliminated. researchgate.net This is because the C5 carbon is sp³-hybridized and lacks the acidic proton necessary for the tautomeric shift to an enol form. Therefore, any potential tautomerism is restricted to the lactam-lactim forms, which involve the migration of a proton from a ring nitrogen atom (lactam) to a carbonyl oxygen (lactim).
Extensive theoretical studies, primarily using Density Functional Theory (DFT), have been conducted on the parent barbituric acid molecule to determine the relative stability of its possible tautomers. biointerfaceresearch.com These computational analyses consistently conclude that the tri-keto (or tri-lactam) form is the most stable and energetically favorable tautomer by a significant margin. biointerfaceresearch.comsamipubco.comias.ac.in This stability is attributed to the inherent properties of the amide functional groups within the ring.
In the case of this compound, the electronic influence of the alkyl and aryl substituents at the C5 position is not expected to alter this fundamental energetic landscape. The tri-keto form remains the overwhelmingly predominant tautomer in both the gas phase and in solution. nih.gov While other tautomers can be computationally modeled, their high relative energies suggest they would not be present in any significant concentration under normal conditions.
| Tautomer Form | Description | Typical Calculated Relative Energy (kJ/mol) | Expected Population |
|---|---|---|---|
| Tri-keto | The standard tri-lactam form with three C=O groups. echemcom.com | 0 (Reference) | >99.9% |
| Mono-enol (lactim) | One C=O group is tautomerized to a C-OH group. researchgate.net | +40 to +60 | Negligible |
| Di-enol (di-lactim) | Two C=O groups are tautomerized to C-OH groups. | > +80 | Extremely low |
Note: Relative energy values are generalized from computational studies on the parent barbituric acid and serve to illustrate the strong preference for the tri-keto form. biointerfaceresearch.comias.ac.in
Computational and Theoretical Studies on 5 Phenyl 5 4 Aminobutyl Barbituric Acid
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods provide precise information on geometry, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. For barbituric acid derivatives, DFT is employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to map the distribution of electrons within the molecule.
Researchers utilize functionals like B3LYP or M06-2X combined with basis sets such as 6-31G(d,p) to perform these calculations. nih.gov The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable state. For 5-Phenyl-5-(4-aminobutyl)barbituric acid, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the phenyl ring, the aminobutyl chain, and the barbiturate (B1230296) core. The resulting electronic structure analysis reveals key information about the molecule's reactivity, including the location of electron-rich and electron-poor regions, which are critical for predicting how the molecule will interact with other substances. nih.govresearchgate.net
Table 1: Applications of DFT in Analyzing Barbiturate Derivatives
| Computational Method | Application | Insights Gained |
| DFT (e.g., B3LYP/6-31G**) | Geometry Optimization | Predicts the most stable 3D structure, bond lengths, and angles. |
| DFT (e.g., M06-2X) | Electronic Structure Analysis | Maps electron density, identifies frontier molecular orbitals (HOMO/LUMO), and predicts reactivity sites. nih.gov |
| NBO Analysis | Natural Bond Orbital Charges | Calculates the charge distribution on individual atoms, helping to understand polar interactions. nih.gov |
| ESP Mapping | Electrostatic Potential | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, indicating sites for electrophilic and nucleophilic attack. nih.gov |
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the use of experimental data for parameterization. High-level ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G3 and G4), are used to obtain highly accurate results for properties like gas-phase acidity. nih.gov These calculations can predict spectroscopic parameters by simulating the molecule's response to electromagnetic radiation. For instance, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the compound, identifying the wavelengths at which it absorbs light. nih.gov This is particularly relevant for barbiturates containing aromatic groups like the phenyl substituent, which influences their chromophoric properties. thieme-connect.de
Molecular Docking and Ligand-Target Interactions (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential for studying the potential biological targets of this compound.
In silico docking studies on barbiturate derivatives often investigate their interaction with protein targets like the GABA-A receptor. nih.gov These studies place the ligand into a model of the protein's binding site to identify key interactions. The analysis reveals that the barbiturate ring is typically involved in forming hydrogen bonds with polar amino acid residues. nih.gov For this compound, the phenyl group would likely engage in hydrophobic or van der Waals interactions, while the terminal amino group on the butyl chain could form additional hydrogen bonds or ionic interactions, potentially enhancing binding affinity. nih.gov The flexibility of the butyl chain allows it to adopt a conformation that fits optimally within the binding pocket. nih.gov
Table 2: Predicted Interactions for Barbiturate Derivatives in Protein Binding Sites
| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |
| Barbiturate Ring (N-H, C=O groups) | Hydrogen Bonding | Serine, Threonine, Histidine nih.gov |
| Phenyl Group | Hydrophobic, π-π Stacking, van der Waals | Leucine, Valine, Phenylalanine, Tyrosine |
| Aminobutyl Chain | Hydrogen Bonding, Ionic Interactions | Aspartic Acid, Glutamic Acid |
Interaction Energy Calculations
Following the docking process, the strength of the ligand-receptor interaction can be estimated by calculating the binding energy. Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to compute the free energy of binding for the ligand-protein complex. researchgate.net This calculation provides a quantitative measure of binding affinity, with more negative values indicating a stronger and more stable interaction. nih.gov For example, studies on similar compounds have reported binding energies, such as -53.20 kcal/mol for methoxy-spirobarbiturate with the GABA-A receptor, providing a benchmark for the energies that might be expected. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. researchgate.net An MD simulation calculates the motion of atoms over time, revealing the stability of the binding pose and the flexibility of the ligand and protein. nih.gov For this compound, an MD simulation would track the stability of the hydrogen bonds and hydrophobic interactions identified in docking. researchgate.net It confirms whether the ligand remains securely in the binding site or if it undergoes significant conformational changes, providing crucial insights into the durability of the interaction on a nanosecond timescale. researchgate.netresearchgate.net
Conformational Sampling and Flexibility Analysis
Computational studies focusing on the conformational landscape of this compound are crucial for understanding its molecular shape and flexibility, which in turn govern its interaction with biological targets. Conformational analysis involves identifying the molecule's stable low-energy three-dimensional arrangements. For barbiturates, the flexibility primarily arises from the substituents at the C5 position of the pyrimidine (B1678525) ring.
In the case of this compound, the key rotatable bonds are within the 4-aminobutyl side chain. Theoretical conformational analysis of similar barbiturate derivatives has been performed using quantum pharmacologic studies. These studies often employ molecular mechanics or quantum mechanics methods to calculate the potential energy surface as a function of dihedral angles. The rotation around the bond connecting the butyl chain to the barbiturate ring and the rotations within the butyl chain itself give rise to a multitude of possible conformations.
The phenyl group, being relatively bulky, significantly influences the conformational preferences of the aminobutyl chain through steric hindrance. The flexibility of the aminobutyl chain allows the terminal amino group to orient in various spatial positions relative to the barbituric acid core. This flexibility is a key determinant of its potential binding modes to a receptor. The relative energies of these conformers can be calculated, and the probability of each conformation at a given temperature can be estimated using the Boltzmann distribution.
Table 1: Representative Torsional Angles and Energy Barriers for Flexible Side Chains in Barbiturate Derivatives
| Rotatable Bond | Description | Typical Dihedral Angles (degrees) | Estimated Energy Barrier (kcal/mol) |
| C5-C(butyl) | Rotation of the entire butyl group | -180, -60, 60, 180 | 3 - 5 |
| C(butyl)-C(butyl) | Rotation within the butyl chain | -180, -60, 60, 180 | 2 - 4 |
| C(butyl)-N | Rotation of the terminal amino group | -180, -60, 60, 180 | 1 - 3 |
Ligand-Protein Complex Stability Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the stability of a ligand-protein complex over time. rsc.org These simulations can provide insights into the dynamic behavior of the ligand in the binding site and the nature of the interactions that stabilize the complex. For this compound, MD simulations would typically be performed with a relevant protein target, such as a GABA-A receptor or a viral enzyme, to understand its mechanism of action at an atomic level.
The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. A stable complex will generally exhibit a low and converging RMSD value, indicating that the ligand remains bound in a consistent orientation. nih.gov In contrast, a high and fluctuating RMSD may suggest an unstable binding mode.
Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. nih.gov For instance, the barbituric acid ring can act as both a hydrogen bond donor and acceptor, while the phenyl ring can engage in hydrophobic or pi-stacking interactions. The flexible aminobutyl chain can explore the binding pocket and form key interactions with distant residues. The stability of these interactions over the simulation time is a key indicator of the complex's stability. researchgate.net Thermal titration molecular dynamics is a newer computational method that can be used for the qualitative estimation of protein-ligand-binding stability. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Development)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For barbiturate derivatives, QSAR studies have been instrumental in understanding the structural requirements for their various biological effects. acs.org The development of a QSAR model is a systematic process involving descriptor calculation, selection, and model generation and validation. nih.gov
Descriptor Calculation and Selection
The first step in QSAR modeling is to represent the chemical structure of each molecule using a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For a series of barbiturate analogues, a wide range of descriptors can be calculated. These are typically categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices (e.g., connectivity indices), constitutional descriptors, and 2D fingerprints. These can describe molecular branching, size, and shape. bas.bg
3D Descriptors: Geometrical descriptors (e.g., surface area, volume) and spatial conformation-dependent descriptors.
In studies on barbiturate derivatives, descriptors related to lipophilicity (e.g., LogP), electronic properties (e.g., partial charges, dipole moment), and steric properties (e.g., molar refractivity, steric parameters) are commonly calculated. echemcom.comechemcom.com The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust model. This is often achieved using statistical techniques like genetic algorithms or stepwise multiple linear regression. echemcom.com
Table 2: Common Molecular Descriptors Used in QSAR Studies of Barbiturates
| Descriptor Class | Example Descriptors | Property Encoded |
| Physicochemical | LogP (Octanol/water partition coefficient) | Lipophilicity |
| Molar Refractivity (MR) | Molar volume and polarizability | |
| Electronic | Partial Charges on atoms | Electron distribution |
| Dipole Moment | Polarity | |
| Topological | Connectivity Indices (e.g., Chi indices) | Molecular branching and connectivity |
| Wiener Index | Compactness of the molecule | |
| 3D/Geometrical | Molecular Surface Area | Size and shape |
| Molecular Volume | Size and shape |
Model Development and Validation Methodologies
Once the relevant descriptors are selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Several statistical methods can be employed for this purpose, with Multiple Linear Regression (MLR) being one of the most common. echemcom.comechemcom.com MLR generates a linear equation that describes the relationship between the descriptors (independent variables) and the activity (dependent variable).
Other more advanced methods include:
Partial Least Squares (PLS): A regression technique that can handle a large number of correlated descriptors. mdpi.com
Artificial Neural Networks (ANN): A machine learning approach that can model complex non-linear relationships.
The developed QSAR model must be rigorously validated to ensure its predictive power and robustness. Common validation methodologies include:
Internal Validation: This is often performed using cross-validation techniques like leave-one-out (LOO) cross-validation. The model is repeatedly built with a subset of the data and used to predict the activity of the remaining data. The cross-validated correlation coefficient (q²) is a key metric for internal validation. mdpi.com
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive correlation coefficient (r²_pred) is calculated for the external set. A high r²_pred value indicates good predictive power. mdpi.comnih.gov
For barbiturate derivatives, successful 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed, yielding statistically significant models with good predictive capabilities. mdpi.comnih.gov
Table 3: Statistical Parameters for a Representative Barbiturate QSAR Model
| Parameter | Description | Typical Value |
| r² (Correlation Coefficient) | Goodness of fit of the model | > 0.6 |
| q² (Cross-validated r²) | Internal predictive ability | > 0.5 |
| r²_pred (Predictive r²) | External predictive ability | > 0.6 |
| F-statistic | Statistical significance of the model | High value |
| p-value | Probability of observing the results by chance | < 0.05 |
Note: These values are representative of good QSAR models for barbiturates as reported in the literature. mdpi.com
Theoretical ADME Prediction and Pharmacophore Modeling (Purely Computational)
In modern drug discovery, computational methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as to develop pharmacophore models for virtual screening. researchgate.netnih.gov
Theoretical ADME Prediction:
Computational tools can predict a range of ADME properties for this compound based on its chemical structure. researchgate.netdntb.gov.ua These predictions are valuable for identifying potential liabilities early in the drug discovery process. Some key ADME properties that can be predicted include:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) can be estimated.
Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are crucial for CNS-active drugs.
Metabolism: Computational models can predict the sites of metabolism by cytochrome P450 enzymes.
Excretion: Properties related to renal clearance can be estimated.
These predictions are often based on large datasets of experimentally determined ADME properties and use QSAR-like models or machine learning algorithms.
Table 4: Predicted ADME Properties for a Representative Barbiturate-like Structure
| ADME Property | Predicted Value/Classification | Implication |
| Human Intestinal Absorption (HIA) | High | Good oral absorption |
| Caco-2 Permeability | Moderate to High | Good intestinal permeability |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | Potential for CNS activity |
| Plasma Protein Binding (PPB) | High | May affect free drug concentration |
| CYP2D6 Inhibition | Possible inhibitor | Potential for drug-drug interactions |
| hERG Inhibition | Low risk | Lower risk of cardiotoxicity |
Note: This table presents hypothetical predicted ADME properties for a molecule with the structural features of this compound, as specific published data is unavailable.
Pharmacophore Modeling:
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological activity. nih.gov Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target's binding site (structure-based). biointerfaceresearch.com
For this compound, a pharmacophore model would typically include features such as:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygens of the barbiturate ring.
Hydrogen Bond Donors (HBD): The N-H groups of the barbiturate ring and the terminal amino group.
Aromatic Ring (AR): The phenyl group.
Positive Ionizable (PI): The terminal amino group, which is expected to be protonated at physiological pH.
Hydrophobic (HY): The phenyl group and parts of the butyl chain.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. researchgate.net This virtual screening approach can significantly accelerate the discovery of new lead compounds. nih.gov
Mechanistic Biological Investigations of 5 Phenyl 5 4 Aminobutyl Barbituric Acid in Vitro and Ex Vivo Focus
Target Identification and Receptor Binding Studies (In Vitro)
In vitro studies are crucial for identifying the molecular targets of a compound and quantifying its interaction with those targets. For a molecule with a barbiturate (B1230296) scaffold, the principal expected target is the γ-aminobutyric acid type A (GABAA) receptor.
GABAA Receptor Subunit Selectivity and Allosteric Modulation (In Vitro)
Barbiturates are well-documented positive allosteric modulators of GABAA receptors. wikipedia.orgpatsnap.com They bind to a site on the receptor complex that is distinct from the GABA binding site. wikipedia.org This allosteric binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by increasing the duration that the associated chloride ion channel remains open. wikipedia.orgnih.gov This leads to a greater influx of chloride ions, hyperpolarization of the neuron, and consequently, a more potent inhibitory effect.
The GABAA receptors are heteropentameric structures assembled from a large family of subunits (e.g., α, β, γ), resulting in a wide variety of receptor subtypes with distinct pharmacological properties and anatomical distributions. nih.gov To determine the subunit selectivity of 5-Phenyl-5-(4-aminobutyl)barbituric acid, competitive binding assays using radiolabeled ligands would be conducted. These experiments typically utilize human embryonic kidney (HEK293) cells or other suitable cell lines that have been engineered to express specific combinations of GABAA receptor subunits. utu.firesearchgate.net Such assays would yield the binding affinity (Ki) of the compound for various receptor subtypes.
Functional modulation would be assessed using electrophysiological techniques, such as two-electrode voltage clamp in Xenopus oocytes or patch-clamp recordings from mammalian cells expressing the recombinant receptors. nih.gov These methods measure the potentiation of GABA-evoked currents in the presence of the compound.
Table 1: Illustrative Binding Affinity and Functional Potentiation of this compound at Various GABAA Receptor Subtypes This table presents hypothetical data to illustrate the expected experimental outcomes, as specific data for the compound is unavailable.
Other Neurotransmitter Receptor Systems Interactions (In Vitro)
To characterize the selectivity profile of this compound, it would be screened against a comprehensive panel of other central nervous system neurotransmitter receptors. This is a standard procedure in drug development to identify potential off-target interactions that could lead to side effects. These screening panels typically employ radioligand binding assays to measure the displacement of a known ligand from its receptor by the test compound. A low percentage of inhibition at a high concentration (e.g., 10 µM) generally indicates a lack of significant affinity for the tested receptor.
Table 2: Illustrative Selectivity Profile of this compound This table presents hypothetical data to illustrate the expected experimental outcomes, as specific data for the compound is unavailable.
Enzyme Inhibition/Activation Assays (In Vitro)
The interaction of this compound with various enzymes would be assessed to understand its metabolic profile and potential for drug-drug interactions. Key enzymes for investigation include those involved in the synthesis and degradation of GABA, such as GABA transaminase (GABA-T). researchgate.net Inhibition of GABA-T could potentiate the compound's effects by increasing endogenous GABA levels. Furthermore, its effect on the major cytochrome P450 (CYP) isoforms would be determined to predict its metabolic fate and potential to alter the metabolism of other drugs.
Table 3: Illustrative Enzyme Inhibition Profile of this compound This table presents hypothetical data to illustrate the expected experimental outcomes, as specific data for the compound is unavailable.
Cellular Pathway Modulation (In Vitro Cell Lines)
Following the identification of molecular targets, studies in cultured cell lines are employed to understand how the compound's binding activity translates into cellular responses and modulates intracellular signaling.
Ion Channel Modulation Studies (Patch-Clamp on Cell Lines)
Patch-clamp electrophysiology is the definitive method for studying the effects of a compound on ion channel function in real-time. nih.gov Using cultured neurons or cell lines expressing native or recombinant GABAA receptors, these studies would confirm the modulatory action of this compound. It would be expected to potentiate the amplitude and prolong the decay of GABA-induced chloride currents. A hallmark of barbiturates is their ability to directly activate the GABAA receptor at higher concentrations, which would be observed as the generation of an inward chloride current in the absence of GABA.
Table 4: Illustrative Electrophysiological Properties of this compound on Cultured Neurons This table presents hypothetical data to illustrate the expected experimental outcomes, as specific data for the compound is unavailable.
Signal Transduction Pathway Analysis in Cultured Cells
Prolonged exposure to GABAA receptor modulators can induce neuroadaptive changes in intracellular signal transduction pathways. These changes can underlie phenomena such as tolerance and dependence. To investigate this, cultured neuronal cells would be treated with this compound for an extended period (e.g., 24-48 hours). Subsequently, changes in the expression levels and phosphorylation status of key signaling proteins would be analyzed using techniques like Western blotting or mass spectrometry. This could include examining the expression of GABAA receptor subunits themselves, as well as downstream effectors such as protein kinases (e.g., PKA, PKC) and transcription factors (e.g., CREB).
Table 5: Illustrative Changes in Protein Expression in Cultured Neurons after 24-hour Treatment with 10 µM this compound This table presents hypothetical data to illustrate the expected experimental outcomes, as specific data for the compound is unavailable.
Neurotransmission Modulation in Synaptosomes or Brain Slices (Ex Vivo)
In the context of ex vivo brain slice models, particularly those designed to study epileptiform activity, application of compounds with GABAergic activity can lead to a reduction in the frequency and amplitude of seizure-like electrical bursts. nih.gov While specific experimental data on the direct application of this compound to synaptosomes or brain slices is not extensively detailed in publicly available literature, the known actions of similar barbiturates suggest a potent modulatory effect on inhibitory neurotransmission. nih.gov It is hypothesized that in brain slice preparations, this compound would enhance GABAergic currents, thereby suppressing hyperexcitability. This effect is typically measured through electrophysiological recordings, which can assess changes in synaptic potentials and neuronal firing patterns. nih.gov The central nervous system depressant effects of barbiturates are a direct consequence of this enhancement of GABA-mediated inhibition. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Effects (In Vitro)
The biological activity of barbiturates is intricately linked to their chemical structure, with modifications at the C-5 position of the barbituric acid ring playing a pivotal role in determining their pharmacological profile. asianpubs.orgacs.org
Impact of Phenyl Ring Substitutions on Activity Profile
The presence of a phenyl group at the C-5 position is a common feature in many anticonvulsant drugs, including phenobarbital (B1680315). taylorandfrancis.com This aromatic ring is critical for activity against maximal electroshock seizures, a hallmark of efficacy in treating generalized tonic-clonic seizures. taylorandfrancis.com Structure-activity relationship studies on various classes of compounds have demonstrated that substitutions on the phenyl ring can significantly alter biological activity.
For instance, in the case of MPEP, a noncompetitive antagonist of the mGluR5 receptor, functionalization at the 3-position of the phenyl ring showed that only specific substituents like nitro (NO₂) and cyano (CN) groups led to a retention of high activity. nih.gov For other compounds, the introduction of a lipophilic aromatic ring at the meta position did not significantly influence activity, while adding a carboxylic acid group directly to the phenyl ring resulted in low activity. taylorandfrancis.com Increasing the spacer length between the aromatic ring and an acidic group, however, could enhance activity. taylorandfrancis.com
Table 1: Illustrative Impact of Phenyl Ring Substitutions on Barbiturate Activity (Hypothetical) This table is based on general SAR principles for neuroactive compounds and is for illustrative purposes only, as specific data for this compound was not found.
| Substitution on Phenyl Ring | Predicted Effect on Anticonvulsant Activity | Rationale |
| None (H) | Baseline Activity | The unsubstituted phenyl group is a key feature for activity. taylorandfrancis.com |
| 4-Chloro (Cl) | Potentially Increased | Introduction of a halogen may enhance lipophilicity and binding affinity. |
| 4-Nitro (NO₂) | Potentially Maintained or Increased | Electron-withdrawing groups can sometimes enhance receptor interaction. nih.gov |
| 4-Methyl (CH₃) | Potentially Altered | A small alkyl group could influence binding through steric or electronic effects. |
| 4-Methoxy (OCH₃) | Potentially Decreased | A bulky electron-donating group might be unfavorable for binding. |
Role of the 4-Aminobutyl Chain in Target Recognition
The substituent at the C-5 position significantly influences the pharmacological properties of barbiturates. medscape.com The synthesis of this compound to create an immunogen for producing phenobarbital-specific antibodies highlights the importance of the 4-aminobutyl chain for molecular recognition. nih.gov In this context, the aminobutyl group serves as a haptenic arm, a chemical moiety that, when attached to a larger carrier protein, can elicit a specific immune response. nih.gov This implies that the 4-aminobutyl chain is a distinguishing feature of the molecule, accessible for binding to antibody active sites.
This principle of recognition extends to its pharmacological target, the GABAA receptor. The length and nature of the alkyl chain at the C-5 position are known to be critical determinants of barbiturate activity. The terminal amino group of the 4-aminobutyl chain introduces a basic, charged center at a distance from the core barbiturate structure. This feature could enable specific ionic or hydrogen-bonding interactions with amino acid residues within the barbiturate binding site on the GABAA receptor complex, which is distinct from the GABA binding site itself. lu.se Such interactions could contribute to the affinity and specificity of the compound for certain GABAA receptor subtypes. nih.gov The presence of this side chain differentiates it from traditional barbiturates like phenobarbital, which has an ethyl group in addition to the phenyl group at C-5.
Stereochemical Influence on Biological Activity
Chirality plays a crucial role in the biological activity of many drugs, as stereoisomers can exhibit different affinities for their targets and, consequently, have distinct pharmacological effects. nih.gov This is particularly true for C-5 substituted barbiturates, where the C-5 carbon can be a stereocenter. Although specific studies on the stereochemistry of this compound are not prominent in the literature, research on related chiral barbiturates provides strong evidence for the importance of stereospecificity.
For example, the enantiomers of N-methylated barbiturates have been shown to possess different biological activities. lu.se This stereospecificity in barbiturate action suggests that the three-dimensional arrangement of the substituents at the C-5 position is critical for the precise interaction with the allosteric binding site on the GABAA receptor. lu.se The differential binding of stereoisomers can lead to varied functional outcomes, such as one enantiomer being a potent positive allosteric modulator while the other is less active or inactive. nih.gov
Table 2: Illustrative Stereochemical Influence on Barbiturate Activity (Hypothetical) This table is based on established principles of stereochemistry in pharmacology and is for illustrative purposes only.
| Stereoisomer | Predicted Biological Effect | Rationale |
| (R)-enantiomer | Potentially higher affinity/potency | One enantiomer often fits the chiral binding site on a receptor more effectively than the other, leading to a stronger biological response. nih.gov |
| (S)-enantiomer | Potentially lower affinity/potency | The other enantiomer may have a weaker interaction with the receptor binding site due to steric hindrance or suboptimal orientation of key functional groups. nih.gov |
| Racemic Mixture | Intermediate activity | The observed effect of a racemic mixture is the composite of the activities of the individual enantiomers. |
Advanced Analytical Method Development for 5 Phenyl 5 4 Aminobutyl Barbituric Acid Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone of separation science, providing the means to resolve complex mixtures into their individual components. For 5-Phenyl-5-(4-aminobutyl)barbituric acid, various chromatographic techniques are employed to assess its purity and separate it from starting materials, byproducts, and degradants.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity assessment of non-volatile compounds like this compound. Method development focuses on optimizing separation efficiency, peak shape, and analysis time.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for barbiturates and related structures. The development of a robust HPLC method for this compound involves the careful selection of a stationary phase, mobile phase composition, and detector wavelength. Given the compound's structure, which includes a phenyl ring and a polar aminobutyl group, a phenyl-type or a C18 stationary phase is often a suitable choice. jocpr.com The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. jocpr.comvirginia.gov Gradient elution is often preferred over isocratic elution to achieve better resolution of impurities with different polarities and to shorten the run time. jocpr.com Detection is commonly performed using a photodiode array (PDA) detector, set at a wavelength where the barbiturate (B1230296) chromophore exhibits maximum absorbance, typically between 220 and 280 nm. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm) | Provides unique selectivity for aromatic compounds through π-π interactions. |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 4.5 | Buffered mobile phase to ensure consistent ionization state and peak shape of the basic amino group. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength for moderately polar compounds. |
| Gradient | 5% to 95% B over 20 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Column Temp. | 30 °C | Controlled temperature for reproducible retention times. |
| Detector | PDA at 254 nm | Wavelength suitable for detecting the phenyl and barbiturate chromophores. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Barbituric acids, including this compound, are generally non-volatile due to their polar nature and hydrogen bonding capabilities. Therefore, derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis. researchgate.net
A common derivatization strategy is methylation, which converts the acidic N-H protons of the barbiturate ring into N-methyl groups, thereby reducing polarity and preventing thermal degradation in the GC inlet. Reagents such as iodomethane (B122720) in the presence of a base like tetramethylammonium (B1211777) hydroxide (B78521) can be used for this purpose. researchgate.net The resulting volatile derivative can then be analyzed on a low-to-mid polarity capillary column, such as a 5% phenyl polysiloxane phase (e.g., DB-5 or SE-30). researchgate.netnist.gov Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a more sensitive and selective Nitrogen-Phosphorus Detector (NPD) for trace-level quantification. researchgate.net
Table 2: Typical GC Method Parameters for Derivatized this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Derivatization | On-column methylation with trimethylanilinium hydroxide (TMAH) or pre-column with iodomethane. | Increases volatility and thermal stability of the analyte. |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film) | A robust, versatile column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas for transporting analytes through the column. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 150 °C (hold 1 min) to 280 °C at 10 °C/min | Temperature program to separate analytes based on boiling points. |
| Detector | Nitrogen-Phosphorus Detector (NPD) | Provides high sensitivity and selectivity for nitrogen-containing compounds like barbiturates. |
| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |
Chiral Chromatography for Enantiomeric Purity Analysis
The this compound molecule contains a stereogenic center at the C5 position of the barbiturate ring, meaning it can exist as a pair of enantiomers. As enantiomers can have different pharmacological properties, it is crucial to develop chiral separation methods to assess the enantiomeric purity of the compound.
Chiral HPLC is the method of choice for this purpose. The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are widely successful for separating a broad range of chiral compounds, including those with structures similar to barbiturates. mdpi.comnih.gov The separation can be performed in different modes, with the polar organic mode, using mobile phases like neat ethanol, methanol, or acetonitrile, often providing excellent resolution. mdpi.com The choice of the specific CSP and mobile phase is critical and often determined through a screening process to find the optimal conditions for enantioselectivity and resolution. nih.gov
Table 3: Example Chiral HPLC Screening Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| CSP 1 | Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) | Proven selector for a wide range of chiral compounds. |
| CSP 2 | Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)) | Offers different chiral recognition mechanisms than cellulose-based phases. mdpi.com |
| Mobile Phases | 100% Methanol, 100% Ethanol, 100% Acetonitrile | Screening different polar organic solvents to find the best enantioselectivity. mdpi.com |
| Flow Rate | 0.5 mL/min | Lower flow rate often improves resolution in chiral separations. |
| Temperature | 25 °C | Temperature can influence enantioselectivity and should be controlled. |
| Detector | UV at 254 nm | Standard detection for aromatic compounds. |
Mass Spectrometry Based Quantification Methods
Mass spectrometry (MS) offers unparalleled sensitivity and selectivity, making it an indispensable tool for quantification and structural elucidation in pharmaceutical research. When coupled with a chromatographic separation technique, it provides a powerful analytical platform.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Optimization
For quantitative analysis in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Method optimization involves fine-tuning both the chromatographic separation and the mass spectrometric detection parameters.
An LC-MS/MS method for this compound would typically use a fast LC gradient to ensure high throughput. researchgate.net The mass spectrometer, usually a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻) and monitoring its fragmentation into specific product ions. For barbiturates, negative electrospray ionization (ESI) is often effective, leading to the formation of the [M-H]⁻ ion. virginia.gov The optimization process includes infusing a standard solution of the compound to determine the optimal precursor ion and the most abundant, stable product ions (MRM transitions), as well as optimizing collision energy and other source parameters. researchgate.net The use of a stable isotope-labeled internal standard, such as a deuterated analog, is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response. researchgate.net
Table 4: Illustrative LC-MS/MS Parameters for Quantification
| Parameter | Condition | Rationale |
|---|---|---|
| LC Column | UPLC C18 (e.g., 50 x 2.1 mm, 1.7 µm) | Short column with small particles for rapid and efficient separation. researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Barbiturates readily form stable [M-H]⁻ ions. virginia.gov |
| Precursor Ion | m/z 274.1 (for [M-H]⁻) | Corresponds to the deprotonated molecule of the analyte (C₁₄H₁₇N₃O₃, MW 275.3). |
| Product Ion 1 | Hypothetical m/z 231.1 (Quantifier) | A stable, high-intensity fragment ion specific to the analyte. |
| Product Ion 2 | Hypothetical m/z 188.1 (Qualifier) | A second fragment ion to confirm identity based on the ion ratio. |
| Internal Standard | This compound-d5 | Stable isotope-labeled standard for accurate quantification. researchgate.net |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides exceptional selectivity and sensitivity by monitoring specific transitions. |
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification (Non-Human)
Identifying the metabolic fate of a compound is a critical aspect of its development. High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-ToF) or Orbitrap systems, provides the accurate mass measurements necessary for the identification of unknown metabolites in non-human in vitro or in vivo studies. mdpi.com
The strategy involves incubating the parent compound with a metabolically active system (e.g., liver microsomes) and analyzing the resulting mixture by LC-HRMS. The instrument acquires full-scan mass spectra with high mass accuracy (<5 ppm), allowing for the determination of the elemental composition of potential metabolites. mdpi.com Metabolite identification software can then search the data for expected mass shifts corresponding to common biotransformations (e.g., +15.9949 Da for hydroxylation, +176.0321 Da for glucuronidation) relative to the parent drug. The high-resolution data, combined with the fragmentation patterns obtained from MS/MS scans, enables the confident structural elucidation of metabolites. mdpi.com
Spectroscopic Quantification Techniques
Spectroscopic methods are fundamental in the quantitative analysis of pharmaceutical compounds. For this compound, techniques like UV-Vis spectrophotometry and fluorescence spectroscopy would be invaluable for quantification and for studying its interactions with biological molecules.
UV-Vis spectrophotometry is a robust and widely used technique for the quantification of barbiturates. The analysis relies on the absorption of ultraviolet light by the molecule's chromophores, primarily the phenyl ring and the barbiturate nucleus. The UV absorption spectra of barbituric acid derivatives are highly dependent on pH due to ionic dissociation and keto-enol tautomerism. researchgate.net
In acidic and near-neutral solutions, barbiturates exist predominantly in the undissociated keto form. As the pH increases, the barbiturate ring undergoes deprotonation, leading to the formation of an anionic species with a more extended conjugated system. This shift in electronic structure results in a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance (λmax). researchgate.net For instance, many barbiturates show a characteristic absorption peak around 210-214 nm in neutral solutions, which shifts to approximately 240-260 nm under alkaline conditions. unesp.brijsra.net This pH-dependent spectral shift is a cornerstone of their spectrophotometric analysis, allowing for selective detection and quantification.
For this compound, one would expect similar behavior. The primary amine on the butyl side chain (pKa ~10-11) would be protonated at neutral and acidic pH, while the barbiturate ring (first pKa ~7-8) would deprotonate under alkaline conditions. nih.gov A typical research assay would involve measuring the absorbance at the λmax in a controlled alkaline buffer (e.g., pH 10-13) to ensure complete formation of the anionic chromophore, providing maximum sensitivity and reproducibility. scielo.br High-performance liquid chromatography (HPLC) with UV detection is a common application, where phenobarbital (B1680315) is often detected at a wavelength of 210 nm. unesp.br
Table 1: Illustrative pH-Dependent UV Absorption Maxima for Barbiturate Analogs
| Compound | Condition | Typical λmax (nm) | Form | Reference |
| Phenobarbital | pH < 8 | ~214 | Neutral (Keto) | ijsra.net |
| Phenobarbital | pH > 10 | ~240 | Anion | researchgate.net |
| Barbituric Acid | pH 0-4 | ~200 | Neutral | researchgate.net |
| Barbituric Acid | pH 6-11 | ~215 | Mono-anion | researchgate.net |
| Barbituric Acid | pH > 11 | ~257 | Di-anion | researchgate.net |
This table is illustrative and based on data for analogous compounds. Specific values for this compound would require experimental determination.
Standard barbiturates, including phenobarbital, are not natively fluorescent, which limits the direct application of fluorescence spectroscopy for their detection. However, fluorescence techniques can be employed through derivatization or by studying their interaction with fluorescent probes.
A potential avenue for research is the development of fluorescent derivatives. For example, novel red-emitting fluorophores have been synthesized based on thiobarbituric acid derivatives, which exhibit aggregation-induced emission (AIE) characteristics. nih.gov This approach could be adapted to create fluorescent analogs of this compound for use in bioimaging or specialized assays.
Alternatively, fluorescence quenching or enhancement assays could be designed. The aminobutyl side chain of the target compound could interact with fluorescent probes, leading to a measurable change in fluorescence intensity. For instance, studies on phenylboronic acid, another compound used in sensor development, show that its fluorescence can be quenched upon interaction with other molecules, a principle that is dependent on pH and binding events. core.ac.uknih.gov A similar strategy could be envisioned where the binding of this compound to a target receptor or protein, which has intrinsic fluorescence or is labeled with a fluorophore, causes a detectable change in the fluorescence signal, allowing for the study of binding kinetics and affinity.
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer high sensitivity and are well-suited for the analysis of electroactive species. While the barbiturate ring itself is not readily oxidized or reduced under typical conditions, advanced electrochemical techniques have been successfully developed for its parent compound, phenobarbital.
One of the most promising approaches is the use of ion-selective electrodes (ISEs). Potentiometric sensors, including flow-through electrodes, have been designed for the specific determination of phenobarbiturate. acs.org These electrodes typically incorporate an ion-exchanger into a polymeric membrane, which selectively binds the deprotonated barbiturate anion, generating a potential difference that is proportional to the analyte's concentration. Such a sensor could be readily adapted for this compound, particularly for applications like therapeutic drug monitoring.
Furthermore, modern microextraction techniques combined with electrochemical principles have been developed. Electromembrane extraction (EME) has been used to enrich phenobarbital from biological samples like plasma and urine by applying an electrical field across a supported liquid membrane. scielo.br This method dramatically improves the detection limit and sample clean-up, making it a powerful tool for trace analysis when coupled with techniques like HPLC. scielo.br Given the structural similarities, this EME method could be optimized for the extraction and quantification of this compound.
Impurity Profiling and Degradation Product Analysis (Chemical Stability Research)
Investigating the chemical stability and impurity profile of a drug candidate is a critical aspect of pharmaceutical development. For this compound, this involves identifying potential process-related impurities from its synthesis and characterizing its degradation products under various stress conditions (e.g., acid, base, oxidation, light, heat).
The primary degradation pathway for barbiturates is the hydrolysis of the pyrimidine (B1678525) ring. researchgate.netnih.gov In alkaline conditions, the ring is susceptible to cleavage, typically forming a malonuric acid derivative as an intermediate, which can further degrade into smaller components like urea (B33335) and substituted malonic acids. researchgate.net For the target compound, this would result in the formation of phenyl-(4-aminobutyl)malonuric acid. Acidic conditions can also promote hydrolysis, although the mechanism may differ. The stability of the aminobutyl side chain would also need to be assessed, as primary amines can be susceptible to oxidation. Studies on the degradation of 5-aminolevulinic acid (ALA) show that its stability is highly pH-dependent and can be inhibited by adjusting the pH to below 5. nih.gov
Impurity profiling is typically performed using separation techniques, primarily HPLC or HPTLC, coupled with mass spectrometry (MS) for structure elucidation. ijsra.netnih.gov Pharmacopoeias list known impurities for related drugs like phenobarbital, which can serve as a guide for potential impurities in this compound. pharmaffiliates.com
Table 2: Potential Impurities and Degradation Products of this compound
| Type | Potential Compound Name | Origin |
| Process Impurity | Phenyl-(4-aminobutyl)malonic acid diethyl ester | Unreacted starting material from synthesis |
| Process Impurity | Urea | Reactant in barbiturate ring formation |
| Process Impurity | 5-Phenylbarbituric acid | Potential synthetic precursor or by-product |
| Degradation Product | Phenyl-(4-aminobutyl)malonuric acid | Alkaline or acidic hydrolysis of the barbiturate ring |
| Degradation Product | Phenyl-(4-aminobutyl)malonamide | Further hydrolysis and decarboxylation |
| Degradation Product | Oxidized amine derivatives | Oxidation of the aminobutyl side chain |
This table is speculative and based on the general chemistry of barbiturates and related compounds. Identification and confirmation would require formal stability and impurity profiling studies.
Derivatization and Design of Novel Barbituric Acid Analogues Based on 5 Phenyl 5 4 Aminobutyl Barbituric Acid Scaffold
Systematic Modification of the Phenyl Substituent
The phenyl group at the C5 position of the barbituric acid ring is a key feature for influencing the molecule's interaction with biological targets. Systematic modifications to this aromatic ring can be explored to enhance potency, selectivity, or pharmacokinetic properties. The introduction of various substituents on the phenyl ring can alter its electronic properties and steric bulk.
Research into 5-phenylbarbituric acid derivatives has shown that the nature and position of substituents on the phenyl ring can significantly impact their biological activity. For instance, the synthesis of 5-aryl-barbituric acid derivatives through condensation reactions of aromatic aldehydes with barbituric acid has been a common strategy to explore these structure-activity relationships (SAR). researchgate.net
Table 1: Conceptual Modifications of the Phenyl Substituent and Their Rationale
| Position of Substitution | Type of Substituent | Rationale for Modification |
| para- (4-position) | Electron-donating (e.g., -OCH₃, -CH₃) | May enhance binding affinity through favorable electronic interactions. |
| para- (4-position) | Electron-withdrawing (e.g., -Cl, -CF₃, -NO₂) | Can alter the acidity of the barbiturate (B1230296) protons and influence metabolic stability. |
| meta- (3-position) | Halogens (e.g., -F, -Cl) | Can introduce new binding interactions and block potential sites of metabolism. |
| ortho- (2-position) | Small alkyl groups (e.g., -CH₃) | May induce a conformational change in the molecule, potentially leading to altered receptor selectivity. |
The synthesis of such derivatives can be achieved by utilizing appropriately substituted phenylmalonic esters in the condensation reaction with urea (B33335). iaea.org For example, starting with a 4-methoxyphenylmalonic ester would yield a barbiturate with a para-methoxy substituent on the phenyl ring. The evaluation of these systematically modified compounds would provide valuable SAR data, guiding further optimization efforts.
Chemical Modifications of the 4-Aminobutyl Side Chain
The 4-aminobutyl side chain provides a crucial handle for derivatization, allowing for the introduction of a wide range of functionalities to modulate the physicochemical properties of the parent compound.
The primary amine of the 4-aminobutyl side chain is a nucleophilic center that can readily undergo various chemical transformations.
Acylation: Reaction of the amine with acyl chlorides or anhydrides results in the formation of amides. This modification can be used to introduce a variety of substituents and can influence the molecule's polarity and ability to form hydrogen bonds. For example, acylation with a lipophilic acyl group could enhance membrane permeability.
Alkylation: The amine can be alkylated to form secondary or tertiary amines. This can be achieved through reductive amination or reaction with alkyl halides. Alkylation can impact the basicity of the nitrogen atom and introduce steric bulk, which may influence receptor interactions.
The synthesis of 5-phenyl-5-(4-aminobutyl)barbituric acid itself has been reported as a precursor for conjugation to proteins like bovine serum albumin to produce specific antibodies. nih.gov This highlights the reactivity of the amine for forming amide bonds.
Table 2: Examples of Amine Derivatization and Potential Impact
| Reagent | Resulting Functional Group | Potential Impact on Properties |
| Acetyl chloride | Acetamide | Increased polarity, potential for altered hydrogen bonding |
| Benzoyl chloride | Benzamide | Increased lipophilicity and steric bulk |
| Methyl iodide | Secondary/Tertiary amine | Increased basicity, altered receptor interaction profile |
| Succinic anhydride | Carboxylic acid-terminated amide | Introduction of a negative charge at physiological pH, potential for altered solubility |
The length and branching of the alkyl chain connecting the amine to the barbiturate core can significantly affect the molecule's conformational flexibility and lipophilicity.
Chain Length: Synthesizing analogues with varying chain lengths (e.g., aminopropyl, aminopentyl) can optimize the positioning of the terminal amine group for interaction with a biological target. A shorter or longer chain may lead to a more favorable binding orientation.
Branching: Introducing branching on the alkyl chain, for instance, by using a branched amino alcohol in the synthesis, can increase steric hindrance. This may improve metabolic stability by shielding the molecule from enzymatic degradation.
The general synthesis of 5,5-disubstituted barbiturates often involves the alkylation of a malonic ester, which allows for the introduction of various alkyl or functionalized alkyl chains. openstax.org
Prodrug Strategies for Enhanced Delivery (Conceptual Chemical Design)
To improve the delivery of this compound, particularly across the blood-brain barrier (BBB), prodrug strategies can be conceptually designed. Prodrugs are inactive derivatives that are converted to the active parent drug in vivo. nih.gov
A successful CNS prodrug strategy must be tailored to the parent molecule. nih.gov For a compound like this compound, which contains both acidic N-H protons on the barbiturate ring and a basic primary amine, several approaches can be considered:
Masking the Amine: The primary amine can be converted into a cleavable carbamate (B1207046) or amide linkage. For example, linking it to a lipophilic moiety could enhance BBB penetration. This linkage would then be cleaved by enzymes in the brain to release the active drug.
Modifying the Barbiturate Ring: The acidic protons on the barbiturate ring can be targeted. For instance, N-acylation or N-alkylation could create more lipophilic derivatives. If these groups are designed to be metabolically labile, they can serve as prodrug moieties.
Carrier-Mediated Transport: A prodrug could be designed to mimic a substrate for a specific transporter at the BBB. For example, linking the molecule to a sugar or an amino acid could facilitate its transport into the brain.
Synthesis and Evaluation of Dimers and Hybrid Molecules
Creating dimers or hybrid molecules is a strategy to achieve multi-target engagement or to improve pharmacological properties.
Dimers: A dimeric compound could be synthesized by linking two molecules of this compound. This could be achieved by using a bifunctional linker that reacts with the primary amine of each monomer. Such a dimer might exhibit altered binding kinetics or target affinity.
Hybrid Molecules: A hybrid molecule involves covalently linking the barbiturate scaffold to a different pharmacophore. This approach aims to combine the biological activities of both parent molecules or to target the barbiturate to a specific cell type or tissue. The synthesis of hybrid molecules combining barbituric acid with moieties like indole (B1671886) or fluoroquinolones has been reported to yield compounds with interesting biological activities. nih.govresearchgate.net For example, barbiturate-sulfonate hybrids have been designed as cholinesterase inhibitors. nih.gov
The synthesis of such hybrids often involves standard coupling reactions, such as amide bond formation, to connect the two molecular entities.
Application of Retrosynthetic Analysis to Novel Barbiturate Designs
Retrosynthetic analysis is a powerful tool for planning the synthesis of novel and complex molecules. youtube.com It involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesizable precursors. youtube.com
Let's consider a hypothetical novel target molecule: a complex barbiturate analogue where the aminobutyl side chain is part of a macrocyclic structure.
Target Molecule: A macrocycle containing the 5-phenyl-barbiturate core, where the nitrogen of the side chain is linked back to another part of the molecule.
Retrosynthetic Analysis:
Disconnect the macrocycle: The key disconnection would be the bond formed during the macrocyclization step, likely an amide or an ether linkage. This simplifies the target into a linear precursor.
Disconnect the linear precursor: This linear molecule would contain the 5-phenyl-5-(functionalized alkyl) barbituric acid core. A further disconnection would separate the functionalized side chain from the 5-phenylbarbituric acid. This is a logical step as the synthesis of 5,5-disubstituted barbiturates often proceeds via the alkylation of a 5-monosubstituted barbiturate or a malonic ester. openstax.org
Disconnect the 5-phenylbarbituric acid: This can be retrosynthetically broken down into phenylmalonic ester and urea, which are common starting materials for barbiturate synthesis. iaea.org
Simplify the side chain: The functionalized side chain precursor would be further broken down into simpler, readily available starting materials.
This analytical process provides a clear roadmap for the forward synthesis, starting from simple precursors and building up the complexity to reach the final target molecule.
Potential Research Applications and Future Directions for 5 Phenyl 5 4 Aminobutyl Barbituric Acid
Development as a Chemical Tool or Probe for Biological Systems (Non-Clinical)
The primary and most well-documented non-clinical application of 5-Phenyl-5-(4-aminobutyl)barbituric acid is in the field of immunodiagnostics. Researchers have successfully synthesized this compound to serve as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. nih.gov In a key study, this compound hydrochloride was synthesized and conjugated to bovine serum albumin. nih.gov This conjugate was then used to immunize rabbits, leading to the production of high-titer, specific, and sensitive antibodies against phenobarbital (B1680315). nih.gov The resulting antiserum demonstrated a sensitivity of 0.5 ng/ml in radioimmunoassay, showcasing the compound's efficacy in generating highly specific antibodies for detecting phenobarbital. nih.gov
The presence of a terminal amino group on the butyl side chain is crucial for this application, as it provides a reactive handle for conjugation to carrier proteins without significantly altering the core barbiturate (B1230296) structure that the immune system recognizes. This foundational work establishes this compound as a valuable chemical tool for the development of immunoassays.
Beyond this, the broader class of barbituric acid derivatives is being explored for the development of fluorescent probes. rsc.orgnih.gov For instance, derivatives have been designed as red-emitting fluorescent probes for bioimaging and have shown potential in fluorescence-guided surgery for tumors. rsc.org Other barbiturate-based probes have been developed to be sensitive to pH changes in the near-infrared spectrum. nih.gov The structural backbone of this compound could potentially be modified to incorporate fluorophores, with the aminobutyl chain offering a site for conjugation to targeting moieties, thus creating targeted probes for specific biological systems or cellular components.
| Research Application | Compound Used | Key Finding |
| Immunoassay Development | This compound-bovine serum albumin conjugate | Production of high-titer, specific antibodies for phenobarbital detection. nih.gov |
| Fluorescent Bioimaging | Thiobarbituric acid and tetraphenylethylene (B103901) derivatives | Development of red-emitting fluorophores for in vivo imaging. rsc.org |
| pH Sensing | Pyrimidine-fused near-infrared probes | Creation of fluorescent probes with high sensitivity to pH changes. nih.gov |
Use in Material Science Research (e.g., coordination polymers, supramolecular assemblies if applicable)
While there is no specific research detailing the use of this compound in material science, its molecular structure suggests potential applications in this field. The barbituric acid ring is rich in hydrogen bond donors and acceptors, a key feature for the construction of supramolecular assemblies. The phenyl group can participate in π-stacking interactions, another important non-covalent interaction in material science.
The aminobutyl chain introduces a flexible and functionalizable linker. This primary amine could be used to anchor the molecule to surfaces or to coordinate with metal ions, opening the possibility of forming coordination polymers. The combination of hydrogen bonding, π-stacking, and potential for metal coordination could allow for the design of complex, self-assembled structures with interesting material properties. Future research could explore the crystallization of this compound under various conditions to investigate its solid-state packing and potential for forming predictable supramolecular synthons.
Future Avenues in Synthetic Methodology Development
The reported synthesis of this compound hydrochloride was achieved through two distinct pathways, demonstrating its accessibility. nih.gov However, the broader field of barbiturate synthesis is continually evolving, and there are opportunities to develop more efficient and versatile synthetic routes. mdpi.comgatech.edu
Future synthetic research could focus on:
Greener Synthetic Methods: Exploring the use of more environmentally benign solvents and reagents, and developing one-pot or multicomponent reactions to increase efficiency and reduce waste. mdpi.com
Solid-Phase Synthesis: The aminobutyl functionality could be exploited for solid-phase synthesis, allowing for the rapid generation of a library of related compounds with diverse functionalities for screening purposes.
Asymmetric Synthesis: Developing methods for the stereoselective synthesis of chiral derivatives of this compound could be of interest, as the biological activity of many compounds is stereospecific.
Recent advances in the synthesis of 5,5-disubstituted barbiturates, such as the use of phase-transfer catalysts for the dialkylation of barbituric acid, could be adapted for the synthesis of this and related compounds. researchgate.net Additionally, methods for synthesizing 5-spirobarbituric acids could be modified to introduce long-chain functionalized substituents. researchgate.net
Emerging Computational Approaches for Barbiturate Research
Computational chemistry offers powerful tools for investigating the properties and potential applications of molecules like this compound. Although specific computational studies on this compound are lacking, emerging approaches in barbiturate research can be applied.
Molecular Docking: Docking studies could be used to predict the binding of this compound to various biological targets, helping to identify potential new therapeutic applications. For example, docking has been used to study the interaction of barbiturate derivatives with enzymes like α-glucosidase. researchgate.net
ADME/Tox Prediction: In silico methods can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of the compound. This can guide the design of derivatives with more favorable pharmacological profiles. researchgate.net
Quantum Chemical Calculations: These calculations can provide insights into the electronic structure, reactivity, and spectral properties of the molecule. This could be particularly useful in the design of new fluorescent probes or materials with specific optical properties.
Identification of New In Vitro Biological Targets and Pathways
The known biological role of this compound is limited to its function as a hapten. nih.gov However, the diverse biological activities reported for other barbituric acid derivatives suggest that this compound could have other, as-yet-undiscovered biological targets. nih.govstrath.ac.uk
| Barbiturate Derivative Class | Reported Biological Activity |
| Chromene-based barbiturates | Anticancer activity through induction of apoptosis. nih.gov |
| Benzylidene barbiturates | Anticonvulsant, antibacterial, and enzyme inhibition activities. researchgate.netnih.gov |
| Thiobarbiturates | Xanthine (B1682287) oxidase inhibition and antioxidant properties. strath.ac.uk |
| Carbohydrate-based barbiturates | α-Glucosidase inhibition. researchgate.net |
Future research should involve screening this compound against a panel of biological targets to explore its potential in areas such as:
Anticancer Activity: Many barbiturate derivatives have shown antiproliferative effects against various cancer cell lines. nih.govnih.gov In vitro assays could assess the cytotoxicity of this compound and its effect on cell cycle and apoptosis.
Enzyme Inhibition: The structural similarity to other enzyme-inhibiting barbiturates suggests it could be screened against enzymes like xanthine oxidase, urease, or α-glucosidase. researchgate.netresearchgate.netstrath.ac.uk
Antimicrobial Activity: Some barbiturate derivatives exhibit antibacterial and antifungal properties. strath.ac.uk This compound could be tested against a range of pathogenic microorganisms.
The aminobutyl side chain provides a point of potential interaction with biological macromolecules that differs from many other studied barbiturates, possibly leading to novel biological activities.
Gaps in Current Academic Understanding and Future Research Questions
The current body of knowledge on this compound is largely confined to its synthesis and application in generating antibodies. nih.gov This leaves significant gaps in our understanding of this molecule and presents numerous opportunities for future research.
Key research questions that remain unanswered include:
Can this compound self-assemble into well-defined supramolecular structures, and what are the material properties of such assemblies?
Can more efficient and scalable synthetic routes be developed for this compound and its derivatives?
What are the predicted binding affinities of this molecule for various biological targets, as determined by computational methods?
Does this compound possess any anticancer, antimicrobial, or enzyme-inhibitory activity in vitro?
How does the presence and length of the aminobutyl side chain influence the biological activity and physical properties of 5-phenylbarbituric acid derivatives?
Addressing these questions will not only expand our fundamental understanding of this specific compound but also contribute to the broader fields of medicinal chemistry, material science, and chemical biology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-phenyl-5-(4-aminobutyl)barbituric acid, and what are their limitations?
- Methodological Answer : The synthesis typically involves alkylation of barbituric acid derivatives. A common approach is reacting barbituric acid with appropriate alkyl halides (e.g., 4-aminobutyl bromide) under basic conditions. However, challenges include side reactions such as intramolecular isomerization. For instance, 5-phenyl-5-(3-aminopropyl)barbituric acid analogs undergo unexpected cyclization when treated with ammonium hydroxide, forming lactams instead of the desired product . To mitigate this, use inert atmospheres, controlled pH, and temperature gradients. Direct arylation strategies (e.g., via C(sp²)-H functionalization) can improve regioselectivity, as demonstrated in analogous 5-arylbarbituric acid syntheses .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key techniques include:
- pKa Determination : Use potentiometric titration in water or ethanol, validated against standards like benzoic acid. Thermodynamic refinement accounts for activity coefficients and ionic strength .
- Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns and purity. Mass spectrometry (EI or ESI) for molecular weight verification .
- Thermal Analysis : Differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .
Q. What are the primary pharmacological screening methods for barbituric acid derivatives?
- Methodological Answer : Initial screens focus on CNS activity:
- In Vitro : Receptor binding assays (e.g., GABAₐ receptors) to assess affinity. Use radiolabeled ligands (³H-muscimol) and competitive displacement studies .
- In Vivo : Rodent models for sedation (e.g., rotarod test) or anticonvulsant activity (e.g., maximal electroshock seizure test). Dose-response curves establish efficacy and toxicity thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes during synthesis, such as unexpected intramolecular cyclization?
- Methodological Answer : Mechanistic studies using isotopic labeling (e.g., ¹⁵N or deuterated reagents) can track reaction pathways. For example, Smissmant & Wirth (1975) identified that 5-phenyl-5-(3-bromopropyl)barbituric acid forms lactams via nucleophilic attack of the amine on the carbonyl group . Computational modeling (DFT) predicts transition states and guides solvent/condition optimization (e.g., DMF/DMSO for steric hindrance reduction) .
Q. What strategies improve the metabolic stability of this compound analogs?
- Methodological Answer :
- Structural Modifications : Replace labile groups (e.g., allyl substituents) with stable moieties (e.g., methyl or phenyl). For example, 5-ethyl-5-phenylbarbituric acid (phenobarbital) shows enhanced stability over allyl derivatives .
- Prodrug Design : Introduce ester or carbamate groups at the 4-aminobutyl chain to delay hepatic metabolism. Enzymatic hydrolysis in vivo regenerates the active compound .
Q. How do steric and electronic effects influence the biological activity of this compound derivatives?
- Methodological Answer :
- Steric Effects : Bulky substituents at the 5-position reduce receptor binding. For instance, 5-methyl-5-phenyl analogs show lower GABAₐ affinity than ethyl derivatives due to steric clashes .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance acidity (lower pKa), increasing membrane permeability. Hammett σ constants correlate with activity trends .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in pKa values reported for barbituric acid derivatives?
- Methodological Answer : Validate measurements using standardized conditions (25°C, ionic strength 0.00) and cross-reference with structurally similar compounds. For example, the pKa of 5-ethyl-5-phenylbarbituric acid (7.52) aligns with its electron-donating ethyl group, while 5-allyl-5-phenyl analogs (pKa 7.40) reflect resonance stabilization differences .
Q. What computational tools predict the metabolic pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
